

Application Notes and Protocols for UV Spectrophotometry Analysis of Pantoprazole Sodium Sesquihydrate

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Compound of Interest

Compound Name: PANTOPRAZOLE SODIUM
SESQUIHYDRATE

Cat. No.: B1177837

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Introduction

Pantoprazole sodium sesquihydrate is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. Accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical dosage forms. Ultraviolet (UV) spectrophotometry offers a simple, cost-effective, and rapid method for the analysis of **pantoprazole sodium sesquihydrate**. This document provides detailed application notes and protocols for the quantitative analysis of **pantoprazole sodium sesquihydrate** using UV spectrophotometry, based on validated methods.

Principle

The method is based on the measurement of the absorption of ultraviolet radiation by **pantoprazole sodium sesquihydrate** in a specific solvent at a characteristic wavelength. The concentration of the drug is directly proportional to its absorbance, following the Beer-Lambert law.

Quantitative Data Summary

The following tables summarize the validation parameters from various studies on the UV spectrophotometric analysis of **pantoprazole sodium sesquihydrate**.

Table 1: Spectrophotometric Method Parameters

Parameter	Method 1	Method 2	Method 3	Method 4
Solvent	Distilled Water	Distilled Water	0.1N NaOH	Methanol - Water (1:9, v/v)
λ_{max} (nm)	290[1][2][3]	289[4]	295[5]	295[6]
Linearity Range ($\mu\text{g/mL}$)	5-35[1][2][3]	3-21[4]	1-20[5]	Not Specified
Correlation Coefficient (R^2)	Not Specified	0.997[4]	0.999[5]	0.9979[6]

Table 2: Method Validation Parameters

Parameter	Method 1	Method 2	Method 3	Method 4
Accuracy (% Recovery)	99.20-101.21[1][3]	99.7-100.8[4]	Not Specified	101.77[6]
Precision (%RSD)	< 1[1][3]	Not Specified	Not Specified	1.17[6]
Limit of Detection (LOD) ($\mu\text{g/mL}$)	0.989[1][3]	Not Specified	0.083[5]	Not Specified
Limit of Quantitation (LOQ) ($\mu\text{g/mL}$)	1.954[1][3]	Not Specified	0.250[5]	Not Specified

Experimental Protocols

This section details the methodologies for the UV spectrophotometric analysis of **pantoprazole sodium sesquihydrate**.

Apparatus and Reagents

- Apparatus:

- UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800)[1]
- 1 cm matched quartz cells
- Analytical balance
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes
- Sonicator
- Chemicals and Reagents:
 - **Pantoprazole sodium sesquihydrate** reference standard
 - Distilled water[1][2][4]
 - Methanol (Analytical Grade)[6]
 - Sodium Hydroxide (NaOH) (Analytical Grade)[5]
 - Commercially available pantoprazole tablets

Preparation of Solutions

Method A: Using Distilled Water as Solvent

- Preparation of Standard Stock Solution (100 µg/mL):
 - Accurately weigh 10 mg of **pantoprazole sodium sesquihydrate** reference standard.
 - Transfer it into a 100 mL volumetric flask.
 - Dissolve in a small amount of distilled water and then make up the volume to 100 mL with distilled water.[1]
 - This gives a concentration of 100 µg/mL.

- Preparation of Working Standard Solutions:
 - From the stock solution, prepare a series of dilutions ranging from 5 to 35 µg/mL by transferring appropriate aliquots into 10 mL volumetric flasks and making up the volume with distilled water.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Preparation of Sample Solution (for Tablet Analysis):
 - Weigh and finely powder 20 pantoprazole tablets.
 - Accurately weigh a quantity of the powder equivalent to 20 mg of **pantoprazole sodium sesquihydrate** and transfer it to a 100 mL volumetric flask.[\[1\]](#)
 - Add about 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution.
 - Make up the volume to 100 mL with distilled water.
 - Filter the solution through a suitable filter paper.
 - From the filtered solution, pipette 5 mL into a 50 mL volumetric flask and dilute to the mark with distilled water to get a final concentration of approximately 20 µg/mL.[\[1\]](#)

Method B: Using 0.1N NaOH as Solvent

- Preparation of 0.1N NaOH:
 - Dissolve 4.0 g of NaOH in 1000 mL of distilled water.
- Preparation of Standard Stock Solution (100 µg/mL):
 - Accurately weigh 10 mg of **pantoprazole sodium sesquihydrate** reference standard and transfer it to a 100 mL volumetric flask.
 - Dissolve and make up the volume with 0.1N NaOH.[\[5\]](#)
- Preparation of Working Standard Solutions:

- Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 20 µg/mL using 0.1N NaOH as the diluent.[5]
- Preparation of Sample Solution (for Tablet Analysis):
 - Follow the same procedure as in Method A for powdering the tablets.
 - Transfer the powder equivalent to 10 mg of pantoprazole to a 100 mL volumetric flask.
 - Dissolve and make up the volume with 0.1N NaOH.
 - Filter the solution.
 - Further dilute the filtrate with 0.1N NaOH to obtain a concentration within the calibration range.

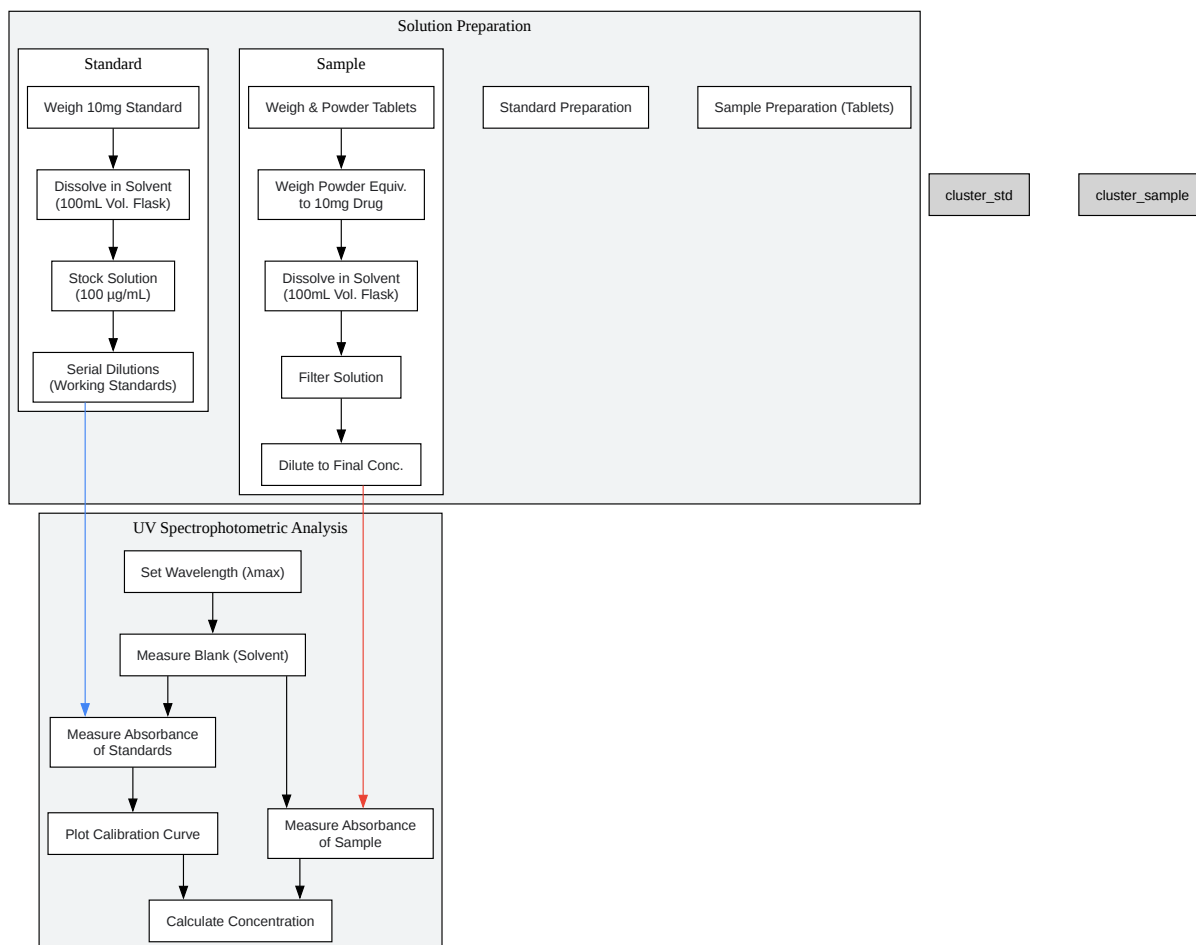
Analytical Procedure

- Wavelength Scanning (λ_{max} Determination):
 - Scan a standard solution of **pantoprazole sodium sesquihydrate** (e.g., 20 µg/mL) in the UV range of 200-400 nm against a solvent blank.
 - Determine the wavelength of maximum absorbance (λ_{max}). The reported λ_{max} is typically around 290 nm in distilled water and 295 nm in 0.1N NaOH.[1][5]
- Calibration Curve:
 - Measure the absorbance of each working standard solution at the determined λ_{max} .
 - Plot a graph of absorbance versus concentration.
 - Determine the linearity and regression equation.
- Sample Analysis:
 - Measure the absorbance of the prepared sample solution at the λ_{max} .

- Calculate the concentration of **pantoprazole sodium sesquihydrate** in the sample using the regression equation from the calibration curve.
- Assay Calculation for Tablets:
 - The percentage of **pantoprazole sodium sesquihydrate** in the tablets can be calculated using the following formula:

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for UV spectrophotometric analysis of pantoprazole.

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